

SU11752 vs wortmannin DNA-PK inhibition comparison

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Compound Focus: SU-11752

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Inhibitor Profile Comparison

The table below summarizes the key characteristics of SU11752 and Wortmannin.

Feature	SU11752	Wortmannin
Chemical Class	Three-substituted indolin-2-one [1] [2]	Fungal metabolite (sterol) [2] [3]
Inhibition Mode	Reversible, ATP-competitive [1] [2]	Irreversible [2] [3]
Reported Potency (DNA-PK)	Equally potent to Wortmannin in one study [1]	IC ₅₀ ~16-20 nM (for PI3K, less selective for DNA-PK) [2] [3]
Key Advantage	High Selectivity: 500-fold more selective for DNA-PK over PI3K p110γ [1]	Broad PIKK Inhibition: Also inhibits ATM, ATR, and PI3Ks [4] [2]
Key Disadvantage	Limited subsequent development data in search results	Lack of Specificity: Inhibits other PI3Ks at 100-fold lower concentrations than those needed for DNA-PK inhibition; associated with cytotoxicity [1] [4]

Feature	SU11752	Wortmannin
Primary Research Use	Served as a starting point for developing specific DNA-PK inhibitors [1]	Early, non-specific tool compound for studying PIKK family biology [4] [5]

Experimental Evidence & Protocols

Here are the methodologies from key studies that established the profiles of these inhibitors.

SU11752 Characterization (2004)

The foundational study for SU11752 employed several experiments to establish its potency and mechanism [1]:

- **Kinase Inhibition Assay:** DNA-PK was immunoprecipitated from HeLa cell nuclear extracts. Kinase activity was measured by quantifying the phosphorylation of a peptide substrate in the presence of the inhibitor [1].
- **Cellular DNA Repair & Radiosensitization Assay:** The inhibitor's functional effect was tested in cells using:
 - **Pulsed-field Gel Electrophoresis (PFGE):** To directly assess the inhibition of DNA double-strand break repair after irradiation [1].
 - **Clonogenic Survival Assay:** To measure the enhancement of cell killing by ionizing radiation (a 5-fold sensitization was reported with SU11752) [1].
- **Selectivity Profiling:** The critical selectivity of SU11752 was determined by testing its effect on the **phosphatidylinositol-3-kinase p110 γ** , requiring a 500-fold higher concentration for inhibition compared to DNA-PK [1].
- **Mechanism of Action:** Kinetic analysis and a direct ATP binding assay confirmed that SU11752 acts by **competing with ATP** for the DNA-PK binding site [1].

Wortmannin Investigations

Research on Wortmannin highlights its broad inhibitory profile and associated challenges:

- **Cytotoxicity and DNA Damage (2020):** A study on DNA-PK-deficient SCID cells demonstrated that Wortmannin itself induces DNA damage and reduces cell survival, suggesting its effects are not solely due to DNA-PK inhibition but also involve **ATM inhibition** [4].
- **Chemosensitization (2014):** In human glioma cells, a non-cytotoxic concentration (5 μM) of Wortmannin was shown to **potentiate the combined cytotoxic effect** of the chemotherapeutics etoposide and cisplatin. This effect was absent in DNA-PKcs-deficient cells, linking the chemosensitization to DNA-PK inhibition [5].

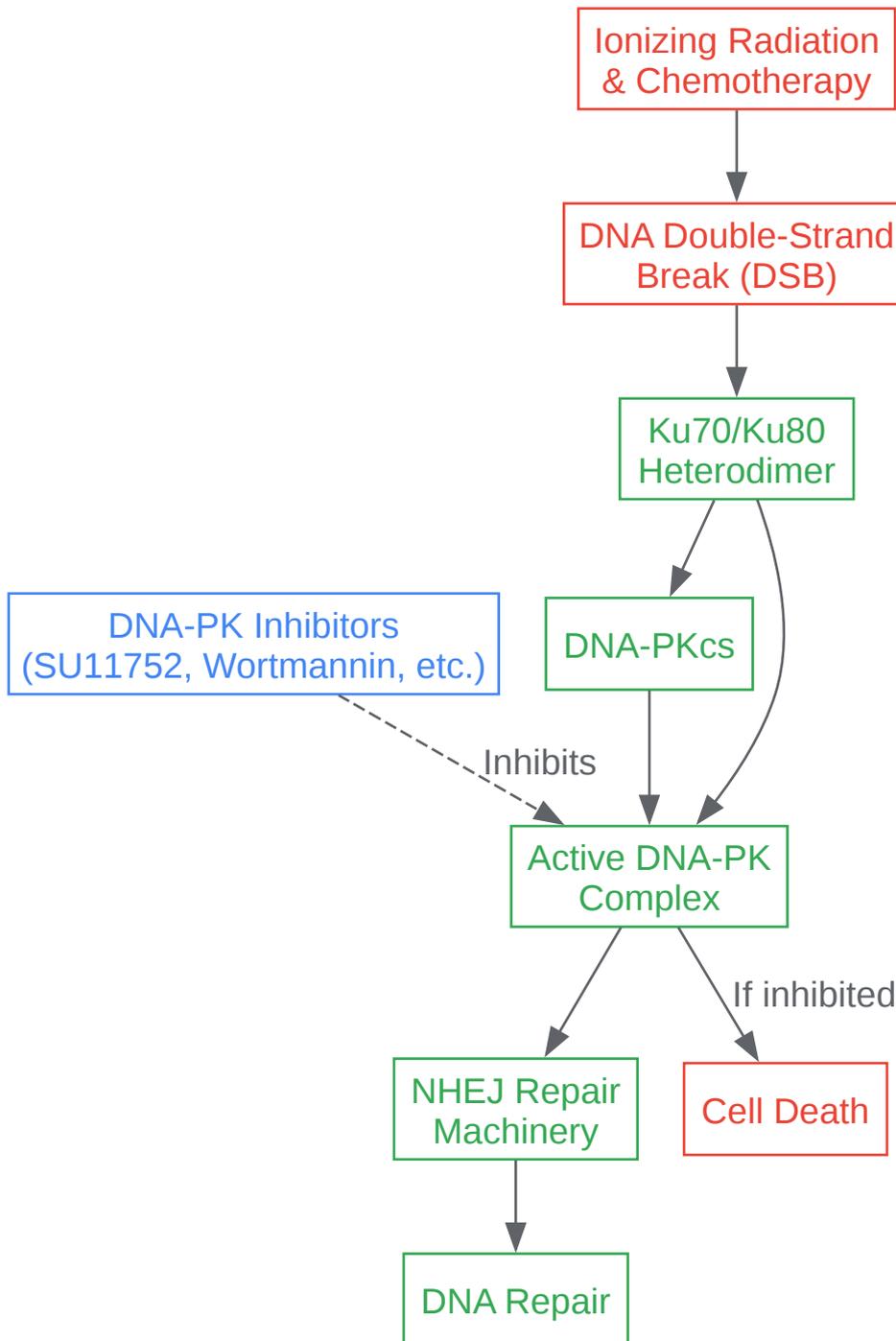
Modern Context of DNA-PK Inhibition

It is important to note that research has progressed significantly since the characterization of SU11752 and Wortmannin. The field has moved towards developing highly specific and soluble inhibitors for clinical application [6] [7].

- **Modern Inhibitors:** Compounds like **NU7441**, **M3814 (Peposertib)**, and **AZD7648** are now more widely used as specific DNA-PK inhibitors. These have been optimized for better pharmacological properties and are in clinical trials [6] [7].
- **Structural Understanding:** Recent cryo-EM structures of human DNA-PK in complex with inhibitors like M3814 have provided deep insights into the kinase's activation mechanism, enabling more rational drug design [8].

Research Application Guide

To help contextualize your research, the following diagram maps the role of DNA-PK and its inhibitors in the DNA damage response pathway.



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When planning your research, consider these points:

- **For Specific DNA-PK Inhibition:** SU11752 represents a historically important step towards selectivity. For modern research, newer agents like NU7441 or clinical candidates (M3814, AZD7648) may provide more specific and reliable results [6] [7].

- **For a Pan-PIKK Tool:** Wortmannin remains useful if your goal is to simultaneously inhibit DNA-PK, ATM, and other PI3K-family kinases to observe combined effects, provided its cytotoxicity is accounted for [4] [3].

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